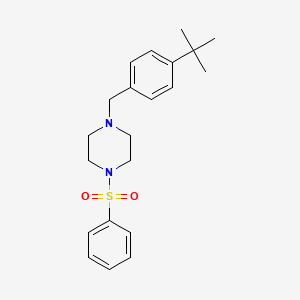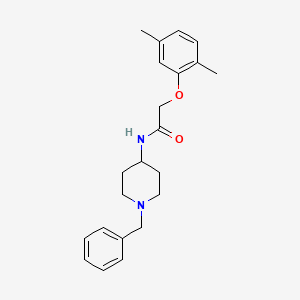![molecular formula C20H18F2O3 B4726253 4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4726253.png)
4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of chromene derivatives and has a molecular formula of C22H19F2O3. DBCO has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one involves the selective binding of the compound to azide-functionalized molecules through a copper-catalyzed cycloaddition reaction. This reaction is highly specific and allows for the labeling and detection of biomolecules with high sensitivity and selectivity.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects, making it an ideal compound for use in scientific research. The compound has been shown to be non-toxic and non-immunogenic, and does not interfere with cellular processes or metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one is its ability to selectively bind to azide-functionalized molecules, allowing for the labeling and detection of biomolecules with high sensitivity and selectivity. Additionally, the compound is non-toxic and non-immunogenic, making it an ideal compound for use in vivo and in vitro experiments. However, one of the main limitations of this compound is its relatively complex synthesis method, which can limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for the use of 4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research. One potential application is in the development of novel drug delivery systems, where this compound could be used to selectively target and deliver drugs to specific cells or tissues. Additionally, this compound could be used in the development of new imaging techniques and diagnostic tools, allowing for the detection and monitoring of disease states with high sensitivity and specificity. Finally, further research is needed to explore the full potential of this compound in various fields of research, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one has been widely used in scientific research due to its unique properties, including its ability to selectively bind to azide-functionalized molecules through a copper-catalyzed cycloaddition reaction. This property has been exploited in a wide range of applications, including the labeling and detection of biomolecules, the synthesis of bioconjugates, and the development of novel drug delivery systems.
Eigenschaften
IUPAC Name |
4-butyl-7-[(2,6-difluorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-2-3-5-13-10-20(23)25-19-11-14(8-9-15(13)19)24-12-16-17(21)6-4-7-18(16)22/h4,6-11H,2-3,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINITYUIFCQTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)
![2-ethyl-1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4726188.png)

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4726197.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4726199.png)
![N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4726225.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4726235.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4726242.png)
![N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide](/img/structure/B4726245.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide](/img/structure/B4726251.png)
![2-(5-chloro-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4726266.png)
